molecular formula C15H24N4 B6086437 2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine

2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine

Cat. No.: B6086437
M. Wt: 260.38 g/mol
InChI Key: PDKZLAQFMCTJPU-UHFFFAOYSA-N
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Description

2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound consists of a pyrimidine ring attached to a piperazine ring, which is further substituted with a 3-methylcyclohexyl group. This unique structure imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

2-[4-(3-methylcyclohexyl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3,6-7,13-14H,2,4-5,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKZLAQFMCTJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .

Chemical Reactions Analysis

2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other receptors and enzymes, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine
  • 1-(2-pyrimidyl)piperazine
  • 2-(4-bromophenyl)piperazin-1-yl)pyrimidine
  • 2-(4-chlorophenyl)piperazin-1-yl)pyrimidine

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